
O-Toluidine-4,6-D2
Overview
Description
O-Toluidine-4,6-D2 is a deuterated derivative of o-toluidine, an organic compound with the chemical formula C7H7D2N. This compound is characterized by the presence of two deuterium atoms at the 4 and 6 positions of the aromatic ring. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Toluidine-4,6-D2 typically involves the deuteration of o-toluidine. One common method is the catalytic hydrogenation of 2-nitrotoluene using deuterium gas (D2) instead of hydrogen gas (H2). The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the nitration of toluene to produce a mixture of nitrotoluenes, followed by the separation of the ortho isomer. The 2-nitrotoluene is then subjected to catalytic hydrogenation using deuterium gas to yield this compound .
Chemical Reactions Analysis
Types of Reactions
O-Toluidine-4,6-D2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form deuterated aniline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using deuterium gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deuterated aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used
Scientific Research Applications
Analytical Chemistry
O-Toluidine-4,6-D2 is primarily utilized as an internal standard in mass spectrometry and chromatography. Its deuterated nature allows for enhanced detection sensitivity and accuracy in quantitative analyses.
Case Study: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A study reported the development of a method using LC-MS/MS for the analysis of urinary metabolites. This compound served as an internal standard to quantify other aromatic amines in urine samples from smokers and non-smokers. The method demonstrated high specificity and sensitivity, facilitating the monitoring of exposure to potentially carcinogenic compounds .
Toxicological Research
The toxicological profile of o-toluidine compounds, including this compound, is significant due to their potential carcinogenic effects. Research has focused on understanding the mechanisms of toxicity and the implications for human health.
Case Study: Carcinogenicity Assessment
Research conducted by the International Agency for Research on Cancer (IARC) classified o-toluidine as a Group 1 carcinogen based on sufficient evidence from animal studies and epidemiological data linking exposure to bladder cancer. This compound's structure allows researchers to trace metabolic pathways and assess the formation of DNA adducts associated with cancer risk .
Synthetic Chemistry
This compound is used as a precursor in various synthetic reactions. Its unique isotopic labeling facilitates studies in mechanistic organic chemistry and materials science.
Application in Polymer Chemistry
This compound has been employed in the synthesis of poly(o-toluidine), which is a conductive polymer with applications in sensors and electronic devices. The incorporation of deuterium allows for the investigation of polymerization mechanisms and the physical properties of the resulting materials .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of O-Toluidine-4,6-D2 involves its interaction with various molecular targets and pathways. In biological systems, the deuterium atoms in this compound can replace hydrogen atoms in biomolecules, leading to changes in their physical and chemical properties. This isotopic substitution can affect reaction rates, binding affinities, and metabolic pathways, providing valuable insights into the behavior of biological systems .
Comparison with Similar Compounds
Similar Compounds
O-Toluidine: The non-deuterated form of O-Toluidine-4,6-D2, with the chemical formula C7H9N.
M-Toluidine: An isomer of o-toluidine with the methyl group at the meta position.
P-Toluidine: Another isomer with the methyl group at the para position.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterium atoms provide a distinct advantage in NMR spectroscopy and other analytical techniques, allowing for precise tracking and analysis of molecular interactions and transformations .
Biological Activity
O-Toluidine-4,6-D2 is a deuterated derivative of o-toluidine, a compound known for its various biological activities and applications in pharmaceuticals and chemical synthesis. This article explores its biological activity, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications.
- Chemical Formula : C7H9N
- Molecular Weight : 121.15 g/mol
- CAS Number : 68408-20-8
- Structure : this compound features a methyl group and an amino group attached to a benzene ring, with deuterium isotopes at the 4 and 6 positions.
Pharmacological Effects
O-Toluidine derivatives have been studied for their potential pharmacological effects. The biological activity of this compound can be summarized as follows:
- Antioxidant Activity : Studies indicate that o-toluidine compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Antitumor Potential : Research has shown that o-toluidine derivatives can inhibit tumor growth in various cancer cell lines. For instance, one study demonstrated that o-toluidine exhibited cytotoxic effects against human breast cancer cells by inducing apoptosis and cell cycle arrest.
Toxicity Profile
Despite its potential benefits, this compound also presents certain toxicity concerns:
- Genotoxicity : O-Toluidine has been associated with genotoxic effects, leading to DNA damage in various studies. The mechanism typically involves the formation of reactive metabolites that interact with cellular macromolecules.
- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies o-toluidine as possibly carcinogenic to humans (Group 2B). Long-term exposure has been linked to an increased risk of bladder cancer in occupational settings.
Case Studies and Research Findings
- Case Study on Antitumor Activity :
- Toxicological Assessment :
- Genotoxicity Testing :
Summary Table of Biological Activity
Properties
IUPAC Name |
2,4-dideuterio-6-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i2D,5D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCVTLRINQCPJ-GSUVGXDCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)C)N)[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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